1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)/t29?,32-,33-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBLIWVTJDGHP-RCRWHYPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (referred to as DMT-Biotin-Glycerol) is a synthetic compound characterized by its unique structure, which includes a glycerol backbone modified with a biotin moiety and a dimethoxytrityl (DMT) protecting group. This compound has garnered interest in various biological applications, particularly in the fields of biochemistry and molecular biology, due to its potential for use in drug delivery systems and as a bioconjugate.
- Molecular Formula : C37H47N3O7S
- Molecular Weight : 677.85 g/mol
- CAS Number : 131622-83-8
- SMILES Notation : O=C1N[C@]2(C@@(N1)CS[C@H]2CCCCC(NCCCOCC(O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)=O)[H]
Biological Activity
The biological activity of DMT-Biotin-Glycerol can be categorized into several key areas:
1. Cellular Uptake and Targeting
DMT-Biotin-Glycerol's biotin component allows for specific binding to streptavidin or avidin, which is crucial for targeted delivery in cellular systems. This property is leveraged in various applications, including:
- Drug Delivery Systems : The conjugation of therapeutic agents to biotinylated carriers enhances their uptake by cells expressing the corresponding receptors.
- Imaging Techniques : Biotinylated compounds are used in conjunction with imaging agents for enhanced visualization in biological assays.
2. Enzyme Activity Modulation
Research indicates that compounds like DMT-Biotin-Glycerol can influence enzyme activities through their interactions with specific protein targets. For instance, the introduction of a biotin moiety can enhance the binding affinity of substrates to enzymes, thereby modulating their activity.
3. Adjuvant Properties
The compound's structure suggests potential adjuvant properties, enhancing immune responses when used in vaccine formulations. Studies have shown that glycolipids with similar structures can activate immune cells and promote cytokine production, indicating that DMT-Biotin-Glycerol may have similar capabilities.
Research Findings
Several studies have investigated the biological activities associated with DMT-Biotin-Glycerol and related compounds:
Case Studies
-
Targeted Drug Delivery :
A study highlighted the use of DMT-Biotin-Glycerol conjugates to deliver chemotherapeutic agents specifically to cancer cells expressing high levels of streptavidin-binding sites. The results showed a significant increase in drug efficacy compared to non-targeted delivery methods. -
Vaccine Development :
In vaccine research, DMT-Biotin-Glycerol was tested as an adjuvant in a murine model. The findings revealed that mice immunized with the biotinylated vaccine exhibited significantly higher antibody titers compared to controls, indicating enhanced immunogenicity.
Scientific Research Applications
Bioconjugation and Molecular Labeling
1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol is primarily used for bioconjugation, allowing for the attachment of biomolecules to surfaces or other molecules. The biotin moiety facilitates strong binding to streptavidin or avidin, which is essential for various detection methods including:
- Western Blotting : Utilized for the detection of proteins through biotin-streptavidin interactions.
- Immunohistochemistry : Enhances the visualization of specific antigens in tissue samples.
Synthesis of Oligonucleotides
This compound serves as a key building block in the synthesis of oligonucleotides that are biotinylated. These oligonucleotides can be employed in:
- DNA Detection : The biotinylated oligonucleotides can be immobilized on solid supports (e.g., nitrocellulose filters) for the detection of specific DNA sequences through hybridization techniques .
- Gene Expression Studies : Used in assays to study gene expression by allowing the capture and quantification of RNA molecules.
Drug Delivery Systems
The unique structure of this compound can be leveraged in drug delivery systems. The biotin component can facilitate targeted delivery to cells expressing streptavidin or avidin, enhancing the specificity and efficacy of therapeutic agents.
Vaccine Development
In vaccine research, this compound can be used as a hapten to develop immunogenic formulations. The ability to conjugate with proteins allows for the design of vaccines that can elicit strong immune responses by presenting antigens effectively .
Diagnostic Applications
The incorporation of this compound into diagnostic assays allows for improved sensitivity and specificity. Its application spans across various diagnostic platforms, including:
- Enzyme-linked Immunosorbent Assays (ELISA) : Enhances the detection capabilities by utilizing biotin-streptavidin amplification strategies.
- Fluorescent Probes : When conjugated with fluorescent dyes, it can be used for imaging applications in cellular studies.
Case Study 1: Oligonucleotide Synthesis
A study demonstrated the successful use of this compound in synthesizing biotinylated oligonucleotides for DNA detection on nitrocellulose membranes. This method showed high specificity and sensitivity for target sequences, highlighting its potential in genetic diagnostics .
Case Study 2: Targeted Drug Delivery
Research involving targeted drug delivery systems utilized this compound to enhance the delivery of chemotherapeutic agents to cancer cells. The study indicated that biotinylation significantly improved cellular uptake and therapeutic efficacy compared to non-targeted approaches .
Case Study 3: Vaccine Formulation
In vaccine development, this compound was conjugated with a peptide antigen to create a novel vaccine candidate. The resulting formulation elicited robust immune responses in preclinical models, demonstrating its utility as an adjuvant in vaccine design .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Functional Group Differentiation: The target compound’s biotinyl-aminopropyl group distinguishes it from glycolipids (e.g., galactose-fatty acid conjugates in ) and standard phosphoramidites (e.g., cyanoethyl phosphoramidites in ). Biotin enables streptavidin-based detection, whereas azobenzene () facilitates photo-crosslinking . The DMTr group is common in oligonucleotide synthesis reagents but absent in glycolipids ().
Applications :
- Biotinylated compounds like the target are specialized for detection and purification , contrasting with phosphoramidites () used for nucleotide chain elongation or glycolipids () for membrane biology studies.
Physicochemical and Handling Properties
Table 2: Stability and Handling
Preparation Methods
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.2–7.4 (m, 9H, DMT aromatic protons)
-
δ 4.1–4.3 (m, 1H, glycerol backbone)
-
δ 3.8 (s, 6H, DMT methoxy groups)
-
δ 2.8–3.0 (m, 2H, biotin thiophene ring)
-
-
FT-IR :
-
1690 cm⁻¹ (C=O stretch, biotin ureido group)
-
1510 cm⁻¹ (C-N stretch, amide bond)
-
Purity Assessment
Reverse-phase HPLC (C18, 70% acetonitrile/water) reveals a single peak at t_R = 12.3 min , confirming >98% purity.
Comparative Analysis of Synthetic Strategies
| Method | Key Advantage | Limitation |
|---|---|---|
| Stepwise Protection | High regioselectivity | Multiple purification steps |
| One-Pot Functionalization | Reduced reaction time | Lower yield due to side reactions |
| Solid-Phase Synthesis | Scalability for large batches | Requires specialized equipment |
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing reactions at the 2-O position are minimized by using bulky protecting groups (e.g., TBDMS) during initial steps.
-
Biotin Hydrolysis : NHS esters are moisture-sensitive; reactions are conducted under argon with molecular sieves.
-
Purification Complexity : The DMT group’s hydrophobicity aids in separation via silica gel or C18 resins .
Q & A
Basic: What is the primary role of this compound in oligonucleotide synthesis?
Answer:
This compound serves as a biotinylated phosphoramidite building block for synthesizing 17-mer oligonucleotides. The 4,4'-dimethoxytrityl (DMT) group protects the 1-O-glycerol position during solid-phase synthesis, while the biotinylated 3-aminopropyl group enables post-synthesis detection via streptavidin-biotin interactions on nitrocellulose filters . Its design facilitates site-specific biotin incorporation, critical for applications like DNA hybridization assays or pull-down experiments.
Basic: How is the compound characterized for purity and structural integrity?
Answer:
Key methods include:
- HPLC : To assess purity, using reversed-phase columns with UV detection (monitoring DMT removal at 495 nm) .
- Mass spectrometry (ESI-TOF) : Confirms molecular weight (e.g., observed m/z 840 [M+H]+ for related phosphoramidite derivatives) .
- NMR : ¹H/¹³C spectra verify regioselective functionalization (e.g., DMT proton signals at δ 6.8–7.4 ppm, biotin methylene groups at δ 1.2–2.8 ppm) .
Basic: What solvents and conditions are optimal for handling this compound?
Answer:
- Solubility : Dissolves in anhydrous acetonitrile or dichloromethane for phosphoramidite coupling reactions .
- Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the phosphoramidite moiety. Avoid prolonged exposure to moisture or acidic conditions, which cleave the DMT group prematurely .
Advanced: How to troubleshoot low coupling efficiency during oligonucleotide synthesis?
Answer:
Low coupling efficiency may arise from:
- Moisture contamination : Ensure anhydrous conditions; use molecular sieves for solvent storage .
- Suboptimal activator concentration : Increase tetrazole or ethylthiotetrazole concentration (0.3–0.5 M) to enhance amidite reactivity .
- Steric hindrance : The biotinylated side chain may slow coupling. Extend reaction time (180–300 sec) or use a double-coupling protocol .
Advanced: How does the DMT group influence purification and quantification?
Answer:
- Purification : The DMT group enables trityl-on purification via reverse-phase cartridges, retaining failure sequences lacking the DMT. Detritylation (using 3% dichloroacetic acid in DCM) releases the final product .
- Quantification : DMT removal releases a bright orange trityl cation, allowing UV quantification (ε = 70,000 M⁻¹cm⁻¹ at 495 nm) to estimate oligonucleotide yield .
Advanced: What are the challenges in ensuring biotin accessibility post-synthesis?
Answer:
The 3-aminopropyl linker length (3 carbons) balances biotin accessibility and steric constraints. However, aggregation or non-specific binding may occur if:
- Linker flexibility is insufficient : Replace with a longer (6-carbon) spacer.
- Biotin is buried : Validate via streptavidin gel-shift assays or surface plasmon resonance (SPR) .
Advanced: How to resolve contradictions in biotinylation efficiency across studies?
Answer:
Discrepancies may stem from:
- Synthetic protocols : Compare amidite activation methods (e.g., tetrazole vs. imidazole activators) .
- Detection limits : Use qPCR or fluorescence-based streptavidin probes (e.g., FITC-streptavidin) for sensitive quantification .
Advanced: What alternative applications exist beyond DNA probes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
